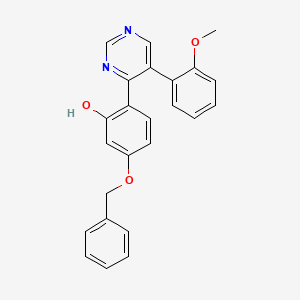![molecular formula C10H17NO3S B2764411 N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide CAS No. 2361655-63-0](/img/structure/B2764411.png)
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide, commonly referred to as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MTDP belongs to the family of thiazolidinedione compounds, which are known for their anti-diabetic and anti-inflammatory effects. In
作用机制
The mechanism of action of MTDP is not fully understood, but studies have shown that it acts as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. By activating PPARγ, MTDP can improve glucose uptake and insulin sensitivity, as well as reduce inflammation.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects. Studies have shown that MTDP can improve glucose metabolism and insulin sensitivity, reduce inflammation, and inhibit the proliferation of cancer cells. Additionally, MTDP has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
MTDP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, there are also limitations to using MTDP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on MTDP. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for diabetes and cancer. Additionally, research could focus on optimizing the synthesis of MTDP to improve its yield and purity. Finally, research could explore the potential of MTDP for other therapeutic applications, such as neurodegenerative diseases and cardiovascular disease.
In conclusion, MTDP is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for future research and development. Further research is needed to fully understand its mechanism of action and optimize its synthesis for use in therapeutic applications.
合成方法
MTDP can be synthesized through a multi-step process that involves the reaction of 2-bromo-N-methylacetamide with potassium thioacetate, followed by the reaction with acrolein. The final product is obtained through the reaction of the intermediate product with dimethyl sulfate. The synthesis of MTDP is relatively straightforward and can be carried out in a laboratory setting with ease.
科学研究应用
MTDP has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that MTDP has anti-inflammatory, anti-tumor, and anti-diabetic effects. MTDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MTDP has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
属性
IUPAC Name |
N-[(4-methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-9(12)11-8-10(2)4-6-15(13,14)7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLILKQWAJEPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
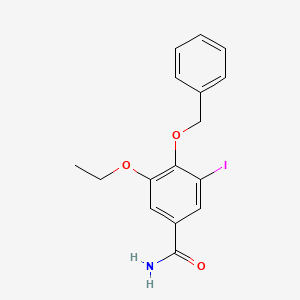
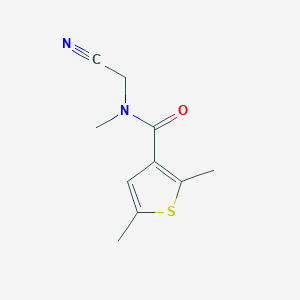
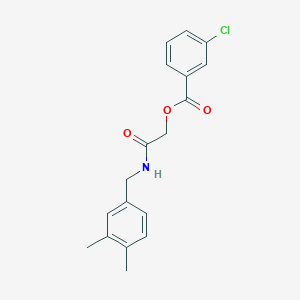
![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)
![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)
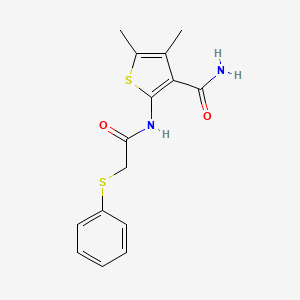
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)
![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)

